

Calenduloside E: A Technical Overview of its Discovery, Characterization, and Biological Activities

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Compound of Interest		
Compound Name:	Calenduloside E	
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Abstract

Calenduloside E, a naturally occurring pentacyclic triterpenoid saponin, has emerged as a compound of significant interest in biomedical research. Initially isolated from various plant species, it has demonstrated a wide array of biological activities, including anti-inflammatory, anti-apoptotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of Calenduloside E, with a focus on its therapeutic potential. Detailed summaries of its physicochemical properties, biological activities with corresponding quantitative data, and the signaling pathways it modulates are presented. Methodologies for key experiments are outlined to provide a foundational understanding for future research and development.

Discovery and Sourcing

Calenduloside E is a natural product that can be extracted from a variety of plant species. It has been identified in the bark and roots of Aralia ovata and Aralia elata (Miq.) Seem, as well as in Acanthopanax sessiliflorus fruits and Calendula officinalis (Marigold).[1][2][3][4] Its classification as a pentacyclic triterpenoid saponin places it in a class of compounds known for their diverse pharmacological effects.[1]



Physicochemical Characterization

The structural elucidation of **Calenduloside E** was accomplished through various spectroscopic methods, including Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC).[2]

Table 1: Physicochemical Properties of Calenduloside E

Property	Value	Source
Molecular Formula	Сз6Н56О9	[3][5]
Molecular Weight	632.8 g/mol	[3]
IUPAC Name	(2S,3S,4S,5R,6R)-6- [[(3S,4aR,6aR,6bS,8aS,12aS, 14aR,14bR)-8a-carboxy- 4,4,6a,6b,11,11,14b- heptamethyl- 1,2,3,4a,5,6,7,8,9,10,12,12a,1 4,14a-tetradecahydropicen-3- yl]oxy]-3,4,5-trihydroxyoxane- 2-carboxylic acid	[3]
CAS Number	26020-14-4	[3]
Class	Pentacyclic Triterpenoid Saponin	[1]

Biological Activity and Therapeutic Potential

Calenduloside E has been shown to possess multiple biological activities, making it a promising candidate for further investigation in drug development.

Anti-inflammatory and Immunomodulatory Effects

Calenduloside E exhibits significant anti-inflammatory properties.[1] It has been shown to alleviate atherosclerosis by regulating macrophage polarization and to reduce cellular



inflammatory responses by inhibiting the ROS-mediated JAK1-STAT3 pathway.[1] In a model of acute liver injury, **Calenduloside E** demonstrated protective effects.[1]

Table 2: Anti-inflammatory and Related Activities of Calenduloside E

Activity	Model System	Key Findings	Concentration/ Dose	Source
Macrophage Polarization Inhibition	In vitro	Inhibits glycolysis- mediated M1 macrophage polarization.	1.25 μg/mL	[1]
Hepatoprotective Effect	LPS/D-GalN- induced AML12 and LX2 cells	Alleviates cell damage.	1 μΜ	[1]
Inflammasome Inhibition	AML-12 cells stimulated by lipid mixture	Inhibits inflammasome activation and pyroptosis.	0-16 μΜ	[1]

Cardioprotective Effects

A significant area of research for **Calenduloside E** is its role in cardiovascular protection. It has been shown to alleviate myocardial ischemia/reperfusion injury by inhibiting calcium overload through the promotion of interaction between L-type calcium channels and Bcl-2 related apoptosis genes.[1] Furthermore, it improves mitochondrial function by regulating the AMPK-SIRT3 pathway.[1][6] Another study indicates that **Calenduloside E** protects against myocardial ischemia-reperfusion injury by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3.[7]

Anti-cancer Activity (Calenduloside E 6'-methyl ester)

A derivative, **Calenduloside E** 6'-methyl ester, has been investigated for its anti-cancer properties. It induces apoptosis in CT-26 mouse colon carcinoma cells and has been shown to inhibit tumor growth in a xenograft animal model.[2][8]



Table 3: Anti-cancer Activity of Calenduloside E 6'-methyl ester

Activity	Model System	Key Findings	Concentration/ Dose	Source
Cytotoxicity	CT-26 mouse colon carcinoma cells	Dose-dependent inhibition of cell viability.	2.5, 5, 10, 15, 20, 25 μM	[2]
Apoptosis Induction	CT-26 mouse colon carcinoma cells	Increased annexin-V positive cells and sub-G1 population.	2.5, 5, 10, 25 μM	[2]
Tumor Growth Inhibition	CT-26 allograft bearing BALB/c mice	Reduced tumor volume and weight.	0.6 and 6 mg/kg/day	[2]

Experimental Methodologies Isolation and Purification

While a detailed, step-by-step protocol for the initial discovery is not available in the provided literature, the general procedure for isolating **Calenduloside E** and its derivatives from plant material involves the following steps:

Caption: General workflow for the isolation of **Calenduloside E** derivatives.

The process typically begins with the extraction of the plant material using a suitable solvent, followed by fractionation and subsequent purification using various chromatographic techniques to yield the pure compound.

Structural Characterization

The identification and structural confirmation of **Calenduloside E** and its derivatives are carried out using a combination of spectroscopic techniques as mentioned in Section 2.

In Vitro Cytotoxicity Assay (MTT Assay)



The cytotoxic effect of **Calenduloside E** 6'-methyl ester on CT-26 cells was determined using an MTT assay.[2]

- CT-26 cells were treated with different concentrations of **Calenduloside E** 6'-methyl ester (2.5, 5, 10, 15, 20, and 25 μM) for 24 hours.
- Cell viability was measured using the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Apoptosis Assays

Apoptosis induction by **Calenduloside E** 6'-methyl ester was confirmed through several methods:[2][8]

- Annexin-V and Propidium Iodide (PI) Staining: Cells were stained with Annexin-V-FITC and PI and analyzed by flow cytometry to detect early and late apoptotic cells.
- Sub-G1 Cell Population Analysis: The DNA content of cells was measured by flow cytometry after PI staining to quantify the sub-G1 apoptotic cell population.
- TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)
 assay was used to detect DNA fragmentation in apoptotic cells.
- DNA Fragmentation Assay: A qualitative assessment of DNA fragmentation was performed.

Western Blot Analysis

To investigate the molecular mechanisms of apoptosis, western blotting was used to detect the cleavage of caspases-8, -9, -3, and poly ADP-ribose polymerase (PARP).[2]

- Cells were lysed, and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was incubated with primary antibodies against caspase-3, -8, -9, PARP, and a loading control (e.g., actin).



 A horseradish peroxidase-conjugated secondary antibody was used for detection with an enhanced chemiluminescence system.

In Vivo Tumor Xenograft Model

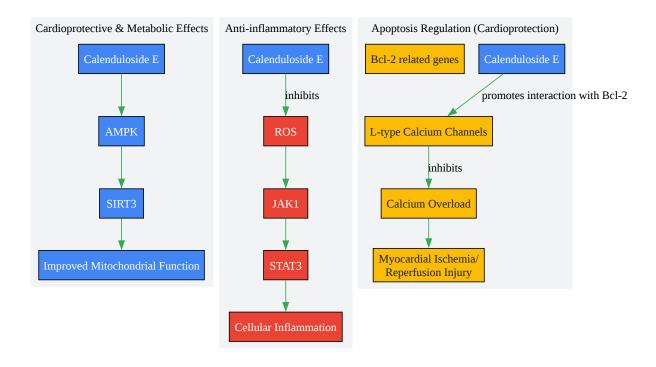
The anti-tumor activity of **Calenduloside E** 6'-methyl ester was evaluated in a CT-26 allograft colon carcinoma animal model.[2]

- BALB/c mice were subcutaneously injected with CT-26 cells.
- Once tumors were established, mice were treated daily with peritumor injections of Calenduloside E 6'-methyl ester (0.6 and 6 mg/kg/day) or a control vehicle.
- Tumor volume and weight were measured to assess the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

Calenduloside E exerts its biological effects by modulating several key signaling pathways.





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Caption: Key signaling pathways modulated by Calenduloside E.

Conclusion and Future Directions

Calenduloside E is a promising natural compound with a diverse range of biological activities that warrant further investigation. Its anti-inflammatory, cardioprotective, and (for its derivative) anti-cancer properties, mediated through various signaling pathways, highlight its potential for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action, conducting more extensive preclinical studies, and exploring its



potential in other disease models. The development of efficient and scalable methods for its synthesis or extraction will also be crucial for advancing its clinical translation.

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